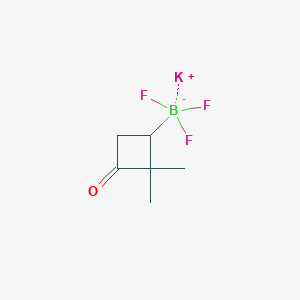
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate is a chemical compound with the molecular formula C6H9BF3OK. It is a potassium salt of a trifluoroborate ester, which is known for its stability and reactivity in various chemical reactions. This compound is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate can be synthesized through the reaction of 2,2-dimethyl-3-oxocyclobutylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under mild conditions. The boronic acid reacts with the potassium bifluoride to form the trifluoroborate ester, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate (K2CO3), and an organic solvent like THF or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon.
Substitution Reactions: These reactions may involve nucleophiles such as amines or alcohols, and are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Substitution Reactions: The products depend on the nucleophile used but can include various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in the case of Suzuki-Miyaura coupling. This transfer facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Potassium (2,2-dimethyl-3-oxocyclobutyl)trifluoroborate can be compared with other trifluoroborate esters, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate esters. Its cyclobutyl ring and dimethyl substitution make it particularly useful in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C6H9BF3KO |
|---|---|
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
potassium;(2,2-dimethyl-3-oxocyclobutyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O.K/c1-6(2)4(3-5(6)11)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1 |
Clé InChI |
GKELSHBVMYOIIV-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC(=O)C1(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


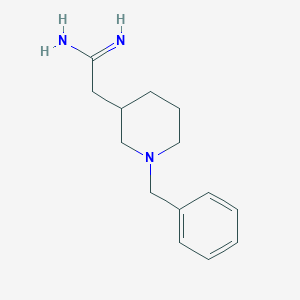
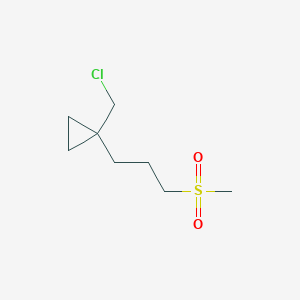
![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
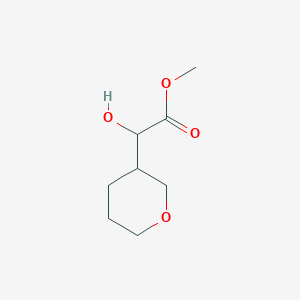
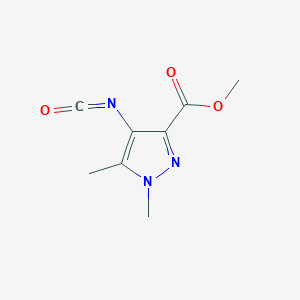
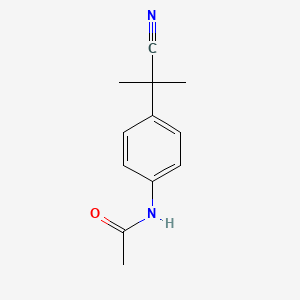
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

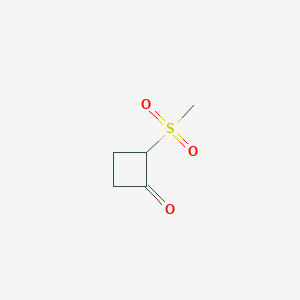

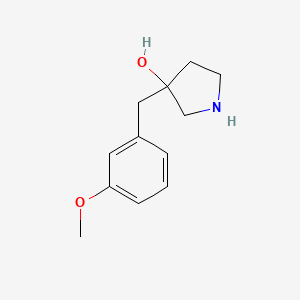
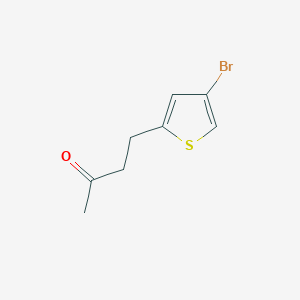
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)

